4-(2,4-Dichlorophenoxy)benzaldehyde
Overview
Description
4-(2,4-Dichlorophenoxy)benzaldehyde is a useful research compound. Its molecular formula is C13H8Cl2O2 and its molecular weight is 267.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry Applications
- Anti-tubercular Agents : A study by Telvekar et al. (2012) designed and synthesized novel benzothiazole derivatives incorporating 2-hydrazinyl benzothiazole and 4-(aryloxy)benzaldehyde, including 4-(2,4-dichlorophenoxy)benzaldehyde. These compounds exhibited promising activity against Mycobacterium tuberculosis, with one compound showing a minimum inhibitory concentration (MIC) of 1.5μg/ml, suggesting potential for new anti-tubercular drugs (Telvekar, Bairwa, Satardekar, & Bellubi, 2012).
Catalysis and Chemistry
- Oxidation Catalysts : Research by Sharma et al. (2012) explored the enhanced oxidative properties of Ti-SBA-15, a mesoporous material, for the oxidation of benzyl alcohol to benzaldehyde, an important chemical in various industries (Sharma, Soni, & Dalai, 2012).
- Synthesis of Benzaldehyde Derivatives : Yin et al. (2021) synthesized a composite material using 2,4-dichlorophenoxy phthalocyanine cobalt and MIL-101(Fe) to catalyze the oxidation of styrene to benzaldehyde, achieving high conversion rates and selectivity (Yin, Xin, Yang, Xu, Liu, & Li, 2021).
Material Science
- Copolymerization : Whelpley et al. (2022) investigated the copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates with styrene, where one of the substituents was 4-(2,4-dichlorophenoxy), exploring new potential materials (Whelpley, Zepeda, Schjerven, Rocus, & Kharas, 2022).
Biochemical Studies
- Enzymatic Reactions : Cipiciani et al. (1998) conducted studies on the enzymatic hydrolysis of racemic methyl 2-(2,4-dichlorophenoxy)propionate, highlighting the role of specific enzymes in chemical transformations and the potential for biocatalysis (Cipiciani, Cittadini, & Fringuelli, 1998).
Biochemical Analysis
Biochemical Properties
4-(2,4-Dichlorophenoxy)benzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways. Additionally, this compound can bind to specific proteins, altering their structure and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the mitogen-activated protein kinase (MAPK) pathway. This activation can result in changes in gene expression, leading to altered cellular functions and metabolic states .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition can result in altered metabolic pathways and changes in the levels of various metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as liver toxicity, oxidative stress, and inflammation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation. These interactions can lead to changes in metabolic flux and the levels of various metabolites. The compound can also affect the activity of other enzymes and cofactors, further influencing metabolic pathways and cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, this compound can be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and metabolism. These interactions can influence the activity and function of this compound, leading to changes in cellular processes .
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-3-6-13(12(15)7-10)17-11-4-1-9(8-16)2-5-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLOSHBYGSZBLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584753 | |
Record name | 4-(2,4-Dichlorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78725-51-6 | |
Record name | 4-(2,4-Dichlorophenoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78725-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,4-Dichlorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,4-Dichlorophenoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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